3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2 It is a derivative of propanenitrile, featuring an amino group and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of Imines: The aldehyde reacts with an amine to form an imine intermediate.
Addition of Cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propanenitrile
- 3-Amino-3-(2-methylphenyl)propanenitrile
- 3-Amino-3-(2-bromophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-6-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChI Key |
UJMXLMCCMSEEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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